1-[4-(3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl]ethan-1-one dihydrochloride
Description
This compound features a piperazine core substituted with a 4-chlorobenzyl group, a 2-hydroxypropoxy linker bridging a phenyl ring, and an acetyl group, formulated as a dihydrochloride salt (Fig. 1). The dihydrochloride salt enhances aqueous solubility, a common strategy for improving bioavailability in drug development .
Properties
IUPAC Name |
1-[4-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3.2ClH/c1-17(26)19-4-8-22(9-5-19)28-16-21(27)15-25-12-10-24(11-13-25)14-18-2-6-20(23)7-3-18;;/h2-9,21,27H,10-16H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLJEBNUDPVVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=C(C=C3)Cl)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, and their antagonism can alleviate symptoms of allergies, hay fever, angioedema, and urticaria.
Mode of Action
This compound exhibits a high specific affinity for the histamine H1 receptor. It acts as an antagonist, meaning it binds to the receptor and blocks its activation by histamine. This prevents the downstream effects of histamine signaling, thereby alleviating allergic symptoms.
Biochemical Pathways
The compound’s action primarily affects the histamine signaling pathway. By blocking the H1 receptor, it prevents the cascade of intracellular events typically triggered by histamine. These events include the activation of phospholipase C, leading to increased intracellular calcium levels and ultimately causing inflammation and smooth muscle contraction. By inhibiting this pathway, the compound can mitigate the physiological responses to allergens.
Pharmacokinetics
This suggests that the compound may have favorable absorption and distribution characteristics, potentially enhancing its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the mitigation of allergic responses. By blocking the H1 receptor, the compound prevents histamine-induced physiological responses such as inflammation and smooth muscle contraction. This can result in the alleviation of symptoms associated with allergies, hay fever, angioedema, and urticaria.
Biological Activity
The compound 1-[4-(3-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl]ethan-1-one dihydrochloride is a complex organic molecule with potential therapeutic applications. Its biological activity has been a subject of interest in pharmacological research, particularly concerning its interactions with various biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Piperazine Ring : Known for its role in various pharmacological agents, the piperazine moiety enhances the compound's ability to interact with neurotransmitter receptors.
- Chlorophenyl Group : This substituent is often associated with increased lipophilicity, which can enhance membrane permeability.
- Hydroxypropoxy Group : This group may contribute to the compound's solubility and interaction with biological targets.
Molecular Formula
The molecular formula for this compound is , indicating it is a dihydrochloride salt.
Pharmacological Profile
Research indicates that the compound exhibits a range of biological activities:
- Antidepressant Activity : The piperazine structure is commonly found in antidepressants, suggesting potential serotonin receptor modulation.
- Antimicrobial Activity : Preliminary studies have shown that similar compounds exhibit antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis .
- Inhibition of Enzymes : Compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE) and urease, indicating potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial effects of related compounds. The results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating significant potency compared to standard antibiotics .
- Enzyme Inhibition Studies : Another investigation focused on enzyme inhibition, where compounds structurally similar to our target demonstrated strong urease inhibition (IC50 values ranging from 1.13 µM to 6.28 µM), suggesting their potential as therapeutic agents against urease-related disorders .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | Salmonella typhi | Moderate | |
| Antibacterial | Bacillus subtilis | Strong | |
| AChE Inhibition | - | 157.31 | |
| Urease Inhibition | - | 2.14 - 6.28 |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Observed Activity | Comments |
|---|---|---|
| Piperazine Ring | Antidepressant | Commonly found in CNS drugs |
| Chlorophenyl Group | Increased lipophilicity | Enhances membrane penetration |
| Hydroxypropoxy Group | Improved solubility | Facilitates interaction with targets |
Comparison with Similar Compounds
Structural Analogues with Modified Piperazine Substituents
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one ()
- Key Differences : Replaces the 4-chlorobenzyl group with 4-fluorobenzyl and lacks the hydroxypropoxy linker.
- Implications: Fluorine’s electronegativity may alter receptor binding compared to chlorine.
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol Hydrochloride ()
- Key Differences: Substitutes the acetyl group with a 4-chlorophenoxy moiety and introduces a 4-methoxyphenyl-piperazine.
- Implications: Methoxy groups enhance lipophilicity, which may improve blood-brain barrier penetration but reduce solubility. The chlorophenoxy group could confer antioxidant or antitumor activity .
1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one ()
- Key Differences: Features a benzyl-piperazine and a diphenylpropanone structure.
- The diphenylpropanone moiety may introduce steric hindrance, affecting pharmacokinetics .
Analogues with Chloroacetyl-Piperazine Motifs
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone ()
- Key Differences : Contains a chloroacetyl group directly attached to piperazine without a hydroxypropoxy linker.
- Lacking the hydroxypropoxy linker, this compound may exhibit faster metabolic clearance .
2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone Hydrochloride ()
- Key Differences : Substitutes the 4-chlorobenzyl group with an isopropyl group.
- Implications : The bulky isopropyl group may reduce membrane permeability but improve metabolic stability. The hydrochloride salt mirrors the target compound’s solubility enhancement .
Analogues with Hydroxypropoxy Linkers
1-[2-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone ()
- Key Differences : Positional isomerism (2-chlorophenyl vs. 4-chlorophenyl on the benzyl group).
- Implications : The ortho-chloro substituent may distort the molecule’s geometry, reducing affinity for serotonin or dopamine receptors compared to the target compound’s para-substituted analogue .
Data Table: Structural and Functional Comparison
Preparation Methods
Preparation of 4-[(4-Chlorophenyl)methyl]piperazine
The piperazine intermediate is synthesized via nucleophilic aromatic substitution. A mixture of 1-chloro-4-(chloromethyl)benzene and piperazine in a polar aprotic solvent (e.g., dimethylformamide) is heated at 80–100°C for 12–18 hours. Sodium carbonate acts as a base to deprotonate piperazine, facilitating alkylation. The crude product is purified via recrystallization from ethanol, yielding 4-[(4-chlorophenyl)methyl]piperazine with >85% purity.
Reaction Conditions
Synthesis of 1-(4-Hydroxyphenyl)ethan-1-one
Acetophenone derivatives are prepared via Friedel-Crafts acylation. Phenol is acetylated using acetic anhydride in the presence of H₃PO₄ as a catalyst at 50–60°C. The product is isolated by distillation or column chromatography.
Formation of the 2-Hydroxypropoxy Linker
Epoxide Opening Strategy
The 2-hydroxypropoxy chain is introduced via epoxide ring-opening. 1-(4-Hydroxyphenyl)ethan-1-one reacts with epichlorohydrin under basic conditions (KOH/ethanol) to form 1-[4-(oxiran-2-ylmethoxy)phenyl]ethan-1-one. Subsequent reaction with 4-[(4-chlorophenyl)methyl]piperazine in refluxing toluene opens the epoxide, yielding the 2-hydroxypropoxy-linked intermediate.
Key Parameters
-
Molar Ratio: 1:1.2 (epoxide:piperazine)
-
Temperature: 110–120°C
-
Catalyst: Triethylamine (5 mol%)
Coupling and Cyclization
Alkylation of Piperazine
The piperazine nitrogen undergoes alkylation with the 2-hydroxypropoxy intermediate. A mixture of 4-[(4-chlorophenyl)methyl]piperazine and the epoxide-opened intermediate is refluxed in acetonitrile with K₂CO₃ for 24 hours. The product is extracted with dichloromethane and purified via silica gel chromatography.
Hydrolysis and Salt Formation
Acid Hydrolysis
The tert-butyl ester (if present) is hydrolyzed using concentrated hydrobromic acid (48%) at 90–95°C for 24 hours. The reaction mixture is neutralized with NaOH, and the free base is extracted into dichloromethane.
Dihydrochloride Salt Preparation
The free base is dissolved in ethanol, and HCl gas is bubbled through the solution at 0–5°C. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the dihydrochloride salt.
Optimized Conditions
Analytical Characterization
Spectroscopic Data
Q & A
Q. Critical Parameters :
| Parameter | Impact on Yield | Optimal Conditions |
|---|---|---|
| Temperature | Higher temps accelerate etherification but risk side reactions | 60–80°C for Step 2 |
| Solvent | Polar aprotic solvents (e.g., DMF) enhance nucleophilicity | DMF or THF for Steps 1–2 |
| Reaction Time | Extended time improves salt crystallization | 12–24 hrs for Step 4 |
Basic: How can researchers ensure purity and structural integrity during synthesis?
Methodological Answer:
Combine orthogonal analytical techniques:
- HPLC : Use a C18 column with methanol-pH 4.6 buffer (65:35) to quantify impurities (<0.5% threshold) .
- NMR : Confirm regiochemistry of the hydroxypropoxy group (δ 4.2–4.5 ppm for –OCH₂) and aromatic protons .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 507.2 .
Q. Common Pitfalls :
- Residual solvents (DMF, THF) can skew NMR; lyophilize thoroughly.
- Hydrolysis of the dihydrochloride salt in humid conditions: store at –20°C under desiccation .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Methodological Answer:
Focus on receptor profiling due to the compound’s piperazine and chlorophenyl motifs:
- GPCR Binding Assays : Screen for serotonin (5-HT₁A/2A) or dopamine (D₂/D₃) receptors using radioligands (e.g., [³H]spiperone) .
- Kinase Inhibition : Test against PI3K/AKT/mTOR pathways via ADP-Glo™ assays .
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ > 100 µM indicates safety for further studies) .
Controls : Include reference antagonists (e.g., ketanserin for 5-HT₂A) to validate assay specificity .
Advanced: How to design structure-activity relationship (SAR) studies targeting the piperazine and chlorophenyl moieties?
Methodological Answer:
- Piperazine Modifications : Replace the 4-chlorophenylmethyl group with fluorophenyl or benzothiazole derivatives to assess steric/electronic effects .
- Hydroxypropoxy Chain : Test enantiomeric purity (R vs. S configuration) via chiral HPLC to evaluate stereochemical impact on activity .
- Computational Modeling : Perform docking simulations (AutoDock Vina) using GPCR crystal structures (PDB: 6WGT for 5-HT₂A) to prioritize analogs .
Q. Data Interpretation :
- Correlate logP (calculated via ChemAxon) with cellular permeability trends .
- Use Free-Wilson analysis to quantify substituent contributions to potency .
Advanced: How to resolve contradictory data in biological activity across studies (e.g., IC₅₀ variability)?
Methodological Answer:
Address variability via:
-
Assay Standardization :
- Use internal controls (e.g., reference compounds with known IC₅₀) across labs .
- Normalize data to cell viability (e.g., ATP-based assays) to exclude cytotoxicity artifacts .
-
Experimental Design :
Factor Adjustment Reference Cell Line Heterogeneity Use isogenic cell lines or single-cell sequencing Pharmacokinetics Measure free (unbound) compound concentration via ultrafiltration
Case Study : If IC₅₀ varies >10-fold, re-test under uniform conditions (pH 7.4, 37°C, 5% CO₂) .
Advanced: What strategies characterize metabolic stability and identify major metabolites?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH for 1 hr. Quench with acetonitrile, then analyze via LC-MS/MS .
- Metabolite ID : Use untargeted MS/MS with positive/negative ionization to detect hydroxylation or N-dealkylation products .
- Stability Optimization : Introduce deuterium at labile positions (e.g., –OCH₂) to block oxidative cleavage .
Q. Key Findings :
- Piperazine N-methylation is a common detoxification pathway; monitor via m/z +14 shifts .
Advanced: How to optimize formulations for in vivo studies while maintaining solubility?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
